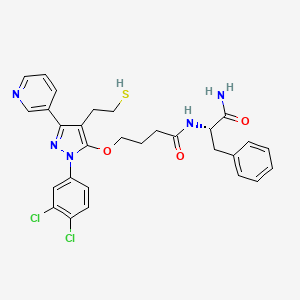
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including an amino group, a phenyl group, and a pyrazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing mercaptoethyl group.
Reduction: Reduction reactions could target the carbonyl group or the pyrazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the mercaptoethyl group could yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions could be of particular interest.
Medicine
The compound may have potential therapeutic applications, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding. Further research would be needed to explore its pharmacological properties.
Industry
In an industrial context, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its diverse functional groups make it a versatile candidate for various applications.
Mechanism of Action
The mechanism by which (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide
- ®-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C29H29Cl2N5O3S |
|---|---|
Molecular Weight |
598.5 g/mol |
IUPAC Name |
N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-[2-(3,4-dichlorophenyl)-5-pyridin-3-yl-4-(2-sulfanylethyl)pyrazol-3-yl]oxybutanamide |
InChI |
InChI=1S/C29H29Cl2N5O3S/c30-23-11-10-21(17-24(23)31)36-29(22(12-15-40)27(35-36)20-8-4-13-33-18-20)39-14-5-9-26(37)34-25(28(32)38)16-19-6-2-1-3-7-19/h1-4,6-8,10-11,13,17-18,25,40H,5,9,12,14-16H2,(H2,32,38)(H,34,37)/t25-/m0/s1 |
InChI Key |
FCNYYOCIWGDRSS-VWLOTQADSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CCCOC2=C(C(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CN=CC=C4)CCS |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CCCOC2=C(C(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CN=CC=C4)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


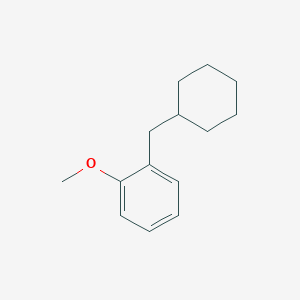
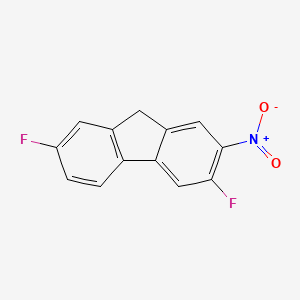
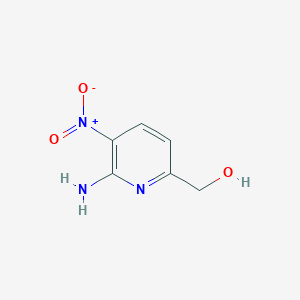

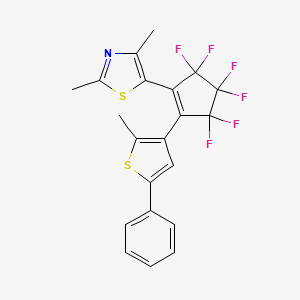
![Acetamide, N-[2-[3,5-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-2,2,2-trifluoro-N-(1-methylethyl)-](/img/structure/B12849855.png)
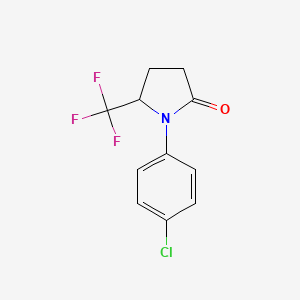


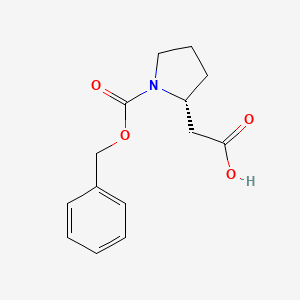
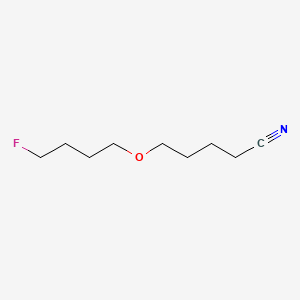
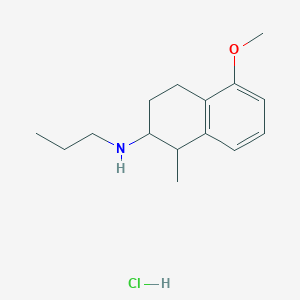
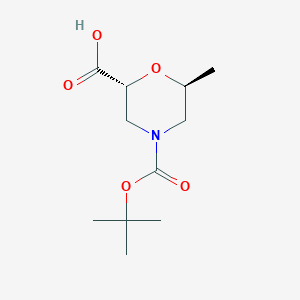
![4-(Benzyloxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849901.png)
